2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one
Overview
Description
2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one, commonly referred to as DFHCPE, is a fluorinated heterocyclic compound with a broad range of applications in scientific research. It has been used in a variety of biochemical and physiological studies due to its unique properties, such as its relatively low toxicity, low reactivity, and low solubility. This compound has been studied extensively in recent years, and its potential for use in a variety of research applications is now being explored.
Scientific Research Applications
Synthesis of Bioactive Molecules
This compound serves as a precursor in the synthesis of bioactive molecules, particularly 2-amino-1,4-naphthoquinones . These derivatives have been studied for their potential use in pharmaceuticals due to their broad biological activities .
Cytotoxic Agents for Cancer Therapy
Researchers have investigated the cytotoxicity of related compounds against breast cancer cell lines. The structural similarity suggests that 2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one could be developed into potent anticancer agents .
Photophysical Studies
The compound’s unique structure makes it suitable for photophysical studies, which are essential for understanding its electronic properties and potential reactivity. This knowledge is crucial for developing new fluorescent sensors or materials .
Development of Fluorescent Sensors
Due to its photophysical properties, this compound could be used to develop fluorescent sensors. These sensors can be applied in various fields, including environmental monitoring and diagnostics .
Lewis Acid Catalysis
The compound can act as a substrate in Lewis acid-catalyzed reactions, leading to the creation of diverse molecules with potential applications in material science and synthetic chemistry .
Antimicrobial and Antiproliferative Activities
Compounds with similar structures have shown antimicrobial and antiproliferative activities. This suggests that 2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one could be explored for these biological activities .
properties
IUPAC Name |
2-amino-1-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c10-9(11)2-1-6-4-13(5-7(6)9)8(14)3-12/h6-7H,1-5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICSIEFMJINUKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C(=O)CN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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